![molecular formula C4H6N2OS B2389487 2-Methoxy-5-methyl-1,3,4-thiadiazole CAS No. 1925-76-4](/img/structure/B2389487.png)
2-Methoxy-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-Methoxy-5-methyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 1925-76-4. It has a molecular weight of 130.17 . This compound is stored in a dry, sealed environment at 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-methyl-1,3,4-thiadiazole is 1S/C4H6N2OS/c1-3-5-6-4(7-2)8-3/h1-2H3 . The compound’s structure was investigated using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Physical And Chemical Properties Analysis
2-Methoxy-5-methyl-1,3,4-thiadiazole is a liquid in its physical form . It is stored in a dry, sealed environment at 2-8°C .Scientific Research Applications
Antibacterial Activity
In addition to cephalosporins, 2-methoxy-5-methyl-1,3,4-thiadiazole itself has demonstrated moderate antibacterial action against Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacterial strains . Further research is needed to explore its mechanism of action and potential clinical applications.
Antimicrobial Derivatives
Researchers have synthesized novel derivatives of 1,3,4-thiadiazole compounds, including 2-methoxy-5-methyl-1,3,4-thiadiazole. These derivatives were tested for antimicrobial activity, aiming to identify substances with significant efficacy against various pathogens . Such investigations contribute to the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Molecules containing a thiadiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound’s skin permeation is low, and its lipophilicity is moderate .
Result of Action
Thiadiazole derivatives have been reported to exhibit various biological activities, including antimicrobial and cytotoxic activities .
Action Environment
It is known that the nature of substituents on the thiadiazole ring can significantly impact the compound’s activity .
Safety and Hazards
The compound has been classified with Hazard Statements H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin or eyes .
Future Directions
While specific future directions for 2-Methoxy-5-methyl-1,3,4-thiadiazole are not available, 1,3,4-thiadiazole derivatives have been the subject of considerable growing interest for designing new antitumor agents . They have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
properties
IUPAC Name |
2-methoxy-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-6-4(7-2)8-3/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMYWMDTOIYYMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methyl-1,3,4-thiadiazole | |
CAS RN |
1925-76-4 |
Source
|
Record name | 2-methoxy-5-methyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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